molecular formula C13H10BrClO B6333467 2-(Benzyloxy)-1-bromo-3-chlorobenzene CAS No. 2244107-77-3

2-(Benzyloxy)-1-bromo-3-chlorobenzene

Cat. No.: B6333467
CAS No.: 2244107-77-3
M. Wt: 297.57 g/mol
InChI Key: PFXOLEIWRMHMQS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-bromo-3-chlorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-bromo-3-chlorobenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-bromo-3-chlorobenzene.

    Benzyloxylation: The benzyloxy group is introduced through a nucleophilic substitution reaction.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-bromo-3-chlorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives with new functional groups.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dehalogenated benzene derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-bromo-3-chlorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes . The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1-bromo-4-chlorobenzene
  • 2-(Benzyloxy)-1-bromo-3-fluorobenzene
  • 2-(Benzyloxy)-1-chloro-3-iodobenzene

Uniqueness

2-(Benzyloxy)-1-bromo-3-chlorobenzene is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interactions with other molecules. The combination of a benzyloxy group with both bromine and chlorine atoms provides a versatile scaffold for further functionalization and derivatization .

Properties

IUPAC Name

1-bromo-3-chloro-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXOLEIWRMHMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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